4-Ethoxy-8-methoxyfuro[2,3-B]quinoline
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Overview
Description
4-Ethoxy-8-methoxyfuro[2,3-B]quinoline is a heterocyclic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is part of the furoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethoxy and methoxy substituents on a quinoline backbone, followed by cyclization to form the furoquinoline structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-8-methoxyfuro[2,3-B]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydrofuroquinoline derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Ethoxy-8-methoxyfuro[2,3-B]quinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline include other furoquinoline derivatives such as 4-Methoxyfuro[2,3-B]quinoline and 4-Ethoxyfuro[2,3-B]quinoline .
Uniqueness
What sets this compound apart is its unique combination of ethoxy and methoxy substituents, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
105988-99-6 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-ethoxy-8-methoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H13NO3/c1-3-17-13-9-5-4-6-11(16-2)12(9)15-14-10(13)7-8-18-14/h4-8H,3H2,1-2H3 |
InChI Key |
WOJHWCSDXFDSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=COC2=NC3=C1C=CC=C3OC |
Origin of Product |
United States |
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